molecular formula C26H34N2O3 B11505118 N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide

N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide

Cat. No.: B11505118
M. Wt: 422.6 g/mol
InChI Key: VELNTVLIYXVBNB-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide typically involves multiple steps. One common approach is the reaction of adamantane-1-carboxylic acid with ethylamine to form the adamantane-1-ethylamine intermediate. This intermediate is then reacted with 2,4-dimethylphenyl-2,5-dioxopyrrolidine-3-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The pyrrolidinone ring may also play a role in binding to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.

    Oxaliplatin: A platinum-based compound with a similar structural motif, used in chemotherapy.

    Allopurinol: A compound with a similar nitrogen-containing ring, used to treat gout.

Uniqueness

N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide is unique due to its combination of an adamantane moiety and a pyrrolidinone ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C26H34N2O3

Molecular Weight

422.6 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

InChI

InChI=1S/C26H34N2O3/c1-16-4-5-22(17(2)8-16)28-24(30)12-23(25(28)31)27(18(3)29)7-6-26-13-19-9-20(14-26)11-21(10-19)15-26/h4-5,8,19-21,23H,6-7,9-15H2,1-3H3

InChI Key

VELNTVLIYXVBNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N(CCC34CC5CC(C3)CC(C5)C4)C(=O)C)C

Origin of Product

United States

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